Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups, including a sulfonyl group, a pyrimidinone ring, and an ethoxybenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidinone ring: This can be achieved by the condensation of appropriate amines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Formation of the ethoxybenzenesulfonyl moiety: This step involves the reaction of ethoxybenzene with sulfonyl chloride in the presence of a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares a pyrimidine ring and an ethyl ester group but differs in the substituents on the pyrimidine ring.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a thiazine ring and a trifluoromethoxy group, providing different chemical properties.
Uniqueness
Ethyl 2-(2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the sulfonyl group, pyrimidinone ring, and ethoxybenzenesulfonyl moiety makes it a versatile compound for various chemical transformations and applications.
Biological Activity
Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidine ring, a sulfonamide group, and an ethoxyphenyl moiety. Its synthesis typically involves multi-step organic reactions including thio-Michael addition reactions, which are crucial for forming the sulfanyl group attached to the acetylamino benzoate structure.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds related to this compound have been tested against various microbial strains:
Microorganism | Activity |
---|---|
Escherichia coli | Significant activity |
Staphylococcus aureus | Significant activity |
Pseudomonas aeruginosa | Significant activity |
Streptococcus pyogenes | Significant activity |
Klebsiella pneumoniae | Significant activity |
Aspergillus flavus | Moderate activity |
Candida albicans | Moderate activity |
In studies, derivatives were synthesized and screened for their antimicrobial efficacy. Compounds such as ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate showed promising results against these pathogens .
The proposed mechanism of action for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of cellular processes. The sulfonamide group is believed to play a critical role in this inhibition by mimicking para-amino benzoic acid (PABA), a substrate necessary for bacterial growth.
Case Study 1: Antibacterial Activity Evaluation
In a study published in 2012, a new series of ethyl derivatives was synthesized and tested against various strains of bacteria. The results indicated that several compounds exhibited good antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Case Study 2: Antifungal Activity Assessment
Another study focused on antifungal properties demonstrated that the compound exhibited moderate effectiveness against common fungal pathogens like Candida albicans and Aspergillus species. The results suggested potential applications in treating fungal infections .
Properties
Molecular Formula |
C23H23N3O7S2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O7S2/c1-3-32-15-9-11-16(12-10-15)35(30,31)19-13-24-23(26-21(19)28)34-14-20(27)25-18-8-6-5-7-17(18)22(29)33-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI Key |
KHTXTFZXVUOELA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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